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Overview
Description
Carbenicillin(2-) is a penicillinate anion. It is a conjugate base of a carbenicillin.
Broad-spectrum semisynthetic penicillin derivative used parenterally. It is susceptible to gastric juice and penicillinase and may damage platelet function.
Scientific Research Applications
1. pyOpenSci: Facilitating Open and Reproducible Science
pyOpenSci, funded by the Alfred P. Sloan Foundation, focuses on supporting well-documented, open-source Python software that enables open reproducible science. This community-driven initiative develops best practice guidelines and open standards for scientific Python software. Packages that complete peer review become part of the pyOpenSci ecosystem, promoting software longevity and stability. pyOpenSci also offers a fast track to the Journal of Open Source Software (JOSS) acceptance for its packages, along with reviews for open science tools not covered by JOSS (Trizna, Wasser, & Nicholson, 2021).
2. pyOpenMS: A Python Interface for Mass-Spectrometry Analysis
pyOpenMS offers a Python-based interface to the C++ OpenMS library, facilitating MS-based proteomics analysis. It provides Python bindings for file access, signal processing, and complex data analysis, making it accessible for researchers not proficient in C++. This tool is essential for fast prototyping and efficient workflow development in proteomics research, providing a bridge between Python and C++ libraries (Röst et al., 2014).
3. GPU Scripting and Code Generation with PyCUDA
PyCUDA serves as a tool for graphics processing unit (GPU) computing, aiming to bridge the gap between machine capabilities and programming efforts in scientific computing. It simplifies the use of CUDA C concepts and supports GPU equivalent of NumPy arrays, facilitating scripting and high-performance computing in scientific research (Klöckner et al., 2013).
4. Pyomo: Modeling and Solving Mathematical Programs
Pyomo is an open-source software package for modeling and solving mathematical programs in Python. It is used to define problems, create instances, and solve them using various solvers. Pyomo supports both abstract and concrete problem definitions and integrates with the Coopr software library, enhancing operations research software applications (Hart, Watson, & Woodruff, 2011).
properties
Molecular Formula |
C17H16N2O6S-2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C17H18N2O6S/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25)/p-2/t9?,10-,11+,14-/m1/s1 |
InChI Key |
FPPNZSSZRUTDAP-UWFZAAFLSA-L |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C |
synonyms |
Anabactyl Carbapen Carbecin Carbenicillin Carbenicillin Disodium Carboxybenzyl Penicillin Disodium, Carbenicillin Geopen Microcillin Penicillin, Carboxybenzyl Pyopen |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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